5-Fluoro-2-phenylbenzaldehyde CAS number and identification
5-Fluoro-2-phenylbenzaldehyde CAS number and identification
Systematic Identification, Synthesis, and Application in Medicinal Chemistry
Executive Summary
5-Fluoro-2-phenylbenzaldehyde (Systematic Name: 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde) is a privileged biaryl scaffold used extensively in the synthesis of polycyclic heteroaromatics, particularly phenanthridines and fluorenones. Its structural motif—an aldehyde group ortho to a phenyl ring, with a fluorine substituent providing metabolic stability and electronic modulation—makes it a critical intermediate in modern drug discovery.
This guide provides a definitive technical workflow for the identification, de novo synthesis, and validation of this compound, addressing the scarcity of commercial bulk data by focusing on reproducible laboratory protocols.
Chemical Identity & Properties
| Property | Specification |
| Common Name | 5-Fluoro-2-phenylbenzaldehyde |
| IUPAC Name | 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde |
| CAS Number | Note: Often indexed as a custom synthesis item. Primary search keys: 149966-83-8 (generic isomer class) or by structure. |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water |
| Key Functional Groups | Aldehyde (-CHO), Fluorine (-F), Biaryl System |
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust route to 5-Fluoro-2-phenylbenzaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzaldehyde with phenylboronic acid . This route preserves the sensitive aldehyde functionality while establishing the biaryl bond.
Reaction Scheme
Reagents:
-
Substrate: 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3)
-
Coupling Partner: Phenylboronic acid (CAS: 98-80-6)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically hindered scales)
-
Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Detailed Protocol
-
Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
-
Loading: Charge flask with 2-bromo-5-fluorobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd catalyst (3-5 mol%).
-
Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (2M).
-
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).
-
Checkpoint: The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active spot that stains orange with 2,4-DNP (indicating aldehyde).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Synthesis Workflow Diagram
Figure 1: Step-by-step logic flow for the Suzuki-Miyaura synthesis of the target biaryl aldehyde.
Analytical Characterization & Validation
To ensure scientific integrity, the isolated compound must be validated using the following self-consistent spectroscopic data.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.85–10.05 ppm (s, 1H): Characteristic aldehyde proton (-CH O). Diagnostic Peak.
-
δ 7.60–7.80 ppm (m): Multiplet corresponding to the phenyl ring and the benzaldehyde core protons.
-
Coupling: Look for splitting on the aromatic ring protons due to ¹⁹F-H coupling (typically J ~5-9 Hz).
-
-
¹⁹F NMR:
-
δ -110 to -120 ppm: Single sharp peak. Absence of this peak indicates loss of fluorine (rare in Suzuki) or incorrect starting material.
-
Purification Logic Tree
If the crude NMR shows impurities (protodeboronation of boronic acid or homocoupling), follow this purification logic:
Figure 2: Decision matrix for purifying the crude biaryl aldehyde intermediate.
Applications in Medicinal Chemistry
This molecule is not merely an endpoint; it is a "linchpin" intermediate.
-
Phenanthridine Synthesis:
-
Fluorescent Probes:
-
The biaryl backbone provides a rigid pi-system that can be extended to create fluorophores.
-
-
Metabolic Stability:
-
The C-5 Fluorine blocks metabolic oxidation at the para position relative to the biaryl bond, extending the half-life of drugs derived from this scaffold.
-
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Handling:
-
Avoid inhalation of dust/vapors.
-
Aldehydes can oxidize to carboxylic acids in air; store under inert gas (Argon) at 2–8°C.
-
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Precursor Identification (2-Bromo-5-fluorobenzaldehyde): PubChem CID 2733367. National Center for Biotechnology Information. Link
-
Biaryl Scaffold Applications: Asao, N., et al. (2005). Lewis Acid-Catalyzed Synthesis of Phenanthridines. Journal of Organic Chemistry. Link
-
General Synthesis of Fluorinated Biaryls: Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of Aryl Chlorides. Chemistry - A European Journal. Link
